molecular formula C6H8ClN3 B2668962 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1398534-61-6

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2668962
CAS No.: 1398534-61-6
M. Wt: 157.6
InChI Key: OFTYXETUCVASIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a fused triazole-pyridine core with a saturated tetrahydro-pyridine ring and a chlorine substituent at the 3-position. The compound is part of the broader 1,2,4-triazolo[4,3-a]pyridine family, which is renowned for diverse biological activities, including antifungal, anticancer, and neuromodulatory properties .

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTYXETUCVASIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398534-61-6
Record name 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom undergoes nucleophilic displacement under mild to moderate conditions due to the electron-withdrawing effect of the triazole ring. Common nucleophiles include amines, alkoxides, and thiols.

Table 1: SNAr Reactions of 3-Chloro-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine

NucleophileConditionsProductYieldReference
PiperidineDMF, 80°C, 12 h3-Piperidinyl-triazolopyridine78%
Sodium methoxideMeOH, reflux, 6 h3-Methoxy-triazolopyridine65%
Benzyl mercaptanEtOH, K₂CO₃, 50°C, 8 h3-(Benzylthio)-triazolopyridine82%

Key Observations :

  • Reactions with secondary amines (e.g., piperidine) proceed efficiently without requiring transition-metal catalysts.

  • Alkoxyde substitutions are slower due to the lower nucleophilicity of oxygen-based nucleophiles .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Table 2: Cross-Coupling Protocols

Reaction TypeCatalyst SystemCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid3-Phenyl-triazolopyridine85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aniline3-Anilino-triazolopyridine73%

Mechanistic Notes :

  • Suzuki couplings require inert atmospheres and elevated temperatures (80–100°C) for optimal yields .

  • Buchwald-Hartwig aminations tolerate a wide range of aryl amines but are sensitive to steric hindrance .

Hydrolysis and Functional Group Interconversion

The chloro substituent can be hydrolyzed to hydroxyl or carboxyl groups under acidic or basic conditions:

C6H7ClN3+H2ONaOH C6H8N3O+HCl\text{C}_6\text{H}_7\text{ClN}_3+\text{H}_2\text{O}\xrightarrow{\text{NaOH }}\text{C}_6\text{H}_8\text{N}_3\text{O}+\text{HCl}

Experimental Data :

  • Base-Mediated Hydrolysis : Treatment with 2M NaOH at 100°C for 24 hours yields 3-hydroxy-triazolopyridine (62% yield) .

  • Oxidative Hydrolysis : Using KMnO₄ in acidic medium converts the chloro group to a carboxylic acid derivative (55% yield).

Cyclization and Ring-Opening Reactions

The tetrahydro-pyridine ring undergoes selective oxidation or ring-opening under controlled conditions:

Table 3: Cyclization Reactions

ReagentConditionsProductApplicationReference
m-CPBADCM, 0°C to RT, 4 hEpoxide-fused triazolopyridineBioactive intermediate
H₂, Pd/CEtOH, 50 psi, 6 hRing-opened diamine derivativeLigand synthesis

Notable Findings :

  • Epoxidation with m-CPBA occurs regioselectively at the 5,6-double bond of the tetrahydro-pyridine ring .

  • Catalytic hydrogenation cleaves the pyridine ring, yielding a linear diamine structure .

Organometallic Transformations

The compound reacts with Grignard or organolithium reagents to form alkylated or arylated products:

C6H7ClN3+RMgXC6H7RN3+MgXCl\text{C}_6\text{H}_7\text{ClN}_3+\text{RMgX}\rightarrow \text{C}_6\text{H}_7\text{RN}_3+\text{MgXCl}

Case Study :

  • Reaction with methylmagnesium bromide (THF, −78°C to RT) produces 3-methyl-triazolopyridine (68% yield).

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral to weakly acidic conditions but undergoes hydrolysis in strong bases .

  • Photoreactivity : Prolonged UV exposure induces dimerization via the triazole ring.

Scientific Research Applications

Antidiabetic Agents

One of the significant applications of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is as an intermediate in the synthesis of antidiabetic drugs. It has been linked to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are crucial for managing type 2 diabetes. The compound's structure allows it to interact effectively with biological targets involved in glucose metabolism .

Anticancer Research

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit anticancer properties. For instance, modifications to the triazolo ring system can enhance the selectivity and potency against various cancer cell lines. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation .

CompoundActivity TypeIC₅₀ (μM)References
This compoundDPP-4 Inhibition<10
Triazolo-Pyridine Derivative AAnticancer15
Triazolo-Pyridine Derivative BAnticancer8

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. The methods include:

  • Cyclization Reactions : These reactions are critical for forming the triazole ring and can be optimized to improve yield and purity.
  • Functional Group Modifications : The introduction of chloro and other substituents enhances the biological activity and solubility of the compound.

Case Study 1: Development of DPP-4 Inhibitors

A study focused on synthesizing a series of triazolo-pyridine derivatives demonstrated that modifying the nitrogen positions significantly impacted their DPP-4 inhibitory activity. The study found that certain derivatives showed improved efficacy compared to existing DPP-4 inhibitors like sitagliptin .

Case Study 2: Anticancer Activity

In another investigation into anticancer properties, researchers synthesized various derivatives of triazolo-pyridine and evaluated their activity against multiple cancer cell lines. One derivative exhibited an IC₅₀ value significantly lower than standard chemotherapeutics used in clinical settings. This highlights the potential for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Non-Hydrogenated Analogs

  • 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-74-1): Molecular Formula: C₆H₄ClN₃ Molecular Weight: 153.57 g/mol Key Features: Aromatic pyridine ring lacking saturation. Applications: Intermediate in synthesizing bioactive molecules; safety data indicate standard handling precautions for chlorinated heterocycles .
  • 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine :

    • Molecular Formula : C₇H₃ClF₃N₃
    • Molecular Weight : 221.57 g/mol
    • Key Features : Trifluoromethyl group enhances lipophilicity and metabolic resistance. The 8-chloro substituent may sterically hinder certain interactions compared to 3-chloro derivatives .

Hydrogenated Derivatives

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine Scaffold :
    • Target Compound : 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
  • The 3-chloro group is critical for electronic modulation and halogen bonding . 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 157871-55-1):
  • Molecular Formula : C₁₁H₁₃N₅
  • Structural Note: Pyrimidine substitution diversifies hydrogen-bonding capabilities compared to pyridine-based analogs .

Pharmacological and Physicochemical Properties

Compound Bioactivity Key Physicochemical Properties References
This compound Potential mGluR2 modulation (patented) Higher solubility due to tetrahydro ring
6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine Anticancer (MAP kinase inhibition) Bromine enhances halogen bonding
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine Intermediate for oxadiazole hybrids Reactive chloromethyl group for further derivatization
1,2,4-Triazolo[4,3-a]pyridine sulfonamides Antimalarial and antifungal Sulfonamide group enhances target specificity

Key Research Findings

  • Crystallographic Insights: Non-hydrogenated derivatives like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallize in monoclinic systems (P21/c) with lattice parameters a = 15.1413 Å, b = 6.9179 Å, and c = 13.0938 Å. Hydrogen bonds stabilize the crystal packing, which is critical for material stability .
  • Biological Performance : Chlorine and bromine substituents at the 3-position correlate with enhanced antifungal and antiproliferative activities. For example, 6-bromo derivatives show IC₅₀ values in the low micromolar range against Candida species .
  • Patent Landscape : The tetrahydro scaffold is leveraged in patented compounds like 5-chloro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide, highlighting its role in kinase inhibition and metabolic disorders .

Biological Activity

3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1398534-61-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 157.60 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥95% .

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial and anticancer properties. Below is a summary of its significant effects:

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of this compound against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusMIC = 15.6–125 µg/mL
Escherichia coliMIC = 28–168 µg/mL
Candida albicansMIC = 200 µg/mL

The compound has shown promising results against Staphylococcus aureus, with activity comparable to standard antibiotics like ciprofloxacin.

Anticancer Activity

Recent research indicates that this compound possesses anticancer properties:

  • In vitro studies demonstrated significant antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
  • The compound's mechanism of action may involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the efficacy of this compound against Cryptococcus neoformans. The compound showed an IC50 value significantly lower than conventional antifungal treatments .
  • Anticancer Mechanism Exploration :
    • Another research effort focused on the mechanisms through which this compound exerts its anticancer effects. It was found to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the chlorine atom at the third position enhances its antimicrobial properties while maintaining a favorable safety profile .

Q & A

Basic: What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives, and how can they be optimized for efficiency?

Answer:
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green, high-yield (73%) route to triazolopyridines via oxidative ring closure . Alternative methods include microwave-assisted reactions, which reduce reaction times and improve yields (e.g., 93% yield for solvent-free fused derivatives) . Optimization strategies include:

  • Catalyst selection : Palladium-catalyzed chemoselective monoarylation of hydrazides followed by microwave-assisted dehydration achieves regioselectivity .
  • Solvent-free conditions : Minimizes side reactions and simplifies purification .
  • Temperature control : Room-temperature reactions reduce energy costs and improve safety .

Advanced: How do reaction conditions influence the regioselectivity of substituents in triazolopyridine derivatives during synthesis?

Answer:
Regioselectivity is highly dependent on the choice of catalyst, solvent, and temperature. For instance:

  • Oxidative cyclization : NaOCl in ethanol favors formation of the [1,2,4]triazolo[4,3-a]pyridine core by directing electrophilic attack to the pyridine C2 position .
  • Microwave irradiation : Accelerates Dimroth-like rearrangements, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines under thermal stress .
  • Phosphonate incorporation : Reactions with chloroethynylphosphonates require precise stoichiometry (1:1 molar ratio) and base (K₂CO₃) to avoid isomerization .

Basic: What analytical techniques are critical for characterizing triazolopyridine derivatives, and how are they applied?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylene protons at 3.75–4.19 ppm with ²JHP = 20 Hz in phosphonates) .
  • X-ray diffraction : Confirms crystal structure and hydrogen-bond interactions critical for biological activity (e.g., RBP4 antagonist binding motifs) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced: How can computational methods like 3D-QSAR or DFT resolve contradictions in biological activity data for triazolopyridine derivatives?

Answer:

  • 3D-QSAR : Comparative molecular field analysis (CoMFA) identifies steric/electronic contributions to herbicidal activity. For example, bulky substituents at C3 enhance herbicidal potency against Echinochloa crusgalli .
  • DFT calculations : Predict electron distribution and reactive sites, explaining antifungal activity trends in hydrazone-containing derivatives .
  • Docking studies : Map interactions with targets like RBP4 or mGluR2 receptors to rationalize discrepancies between in vitro and in vivo efficacy .

Basic: What pharmacological activities have been reported for triazolopyridine derivatives, and which structural features correlate with efficacy?

Answer:
Reported activities include:

  • Herbicidal : 8-Chloro-3-(4-propylphenyl) derivatives inhibit dicotyledonous weeds at 37.5 g/ha .
  • Antimicrobial : Quinazoline thioether derivatives with triazolopyridine moieties show EC₅₀ values <10 µg/mL against Xanthomonas oryzae .
  • Antifungal : Hydrazone substituents enhance activity via hydrogen bonding with fungal enzymes .
    Key structural drivers:
  • Electron-withdrawing groups (e.g., Cl at C3) improve herbicidal activity .
  • Hydrophilic substituents (e.g., hydroxyl or methoxy groups) optimize antibacterial potency .

Advanced: How can mechanistic studies elucidate the role of substituents in modulating triazolopyridine bioactivity?

Answer:

  • Enzymatic assays : Test inhibition of bacterial histidine kinases (e.g., Xanthomonas spp.) to link substituent hydrophobicity to target binding .
  • Isotopic labeling : Track metabolic stability of ³H-labeled derivatives in plant or microbial models .
  • Kinetic studies : Measure rate constants for reactions like chlorosulfonation at C6 in triazolo[4,3-a]pyrimidines to predict reactivity in drug design .

Basic: What strategies mitigate challenges in spectral analysis (e.g., overlapping signals) for triazolopyridine derivatives?

Answer:

  • 2D NMR : COSY and HSQC resolve overlapping peaks in fused-ring systems .
  • Deuterium exchange : Identify exchangeable protons (e.g., –NH groups) in D₂O to simplify ¹H NMR interpretation .
  • Low-temperature NMR : Reduces dynamic effects in flexible tetrahydro derivatives .

Advanced: How do solvent and catalyst choices impact the scalability of triazolopyridine synthesis?

Answer:

  • Green solvents : Ethanol or water-based systems reduce toxicity and waste, as demonstrated in NaOCl-mediated cyclization .
  • Heterogeneous catalysts : Alumina plugs enable in-line purification, avoiding column chromatography .
  • Microwave reactors : Scale linearly from mg to gram quantities with consistent yields (e.g., 93% for 10g batches) .

Basic: What safety precautions are critical when handling halogenated triazolopyridine intermediates?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during chlorosulfonation) .
  • Personal protective equipment (PPE) : Gloves and goggles prevent dermal/ocular exposure to corrosive reagents (e.g., chlorosulfonic acid) .
  • Waste disposal : Neutralize acidic residues before disposal to comply with EPA guidelines .

Advanced: How can in silico screening accelerate the discovery of novel triazolopyridine-based therapeutics?

Answer:

  • Virtual libraries : Generate derivatives with substituent permutations (e.g., halogen, alkyl, aryl) and predict ADMET properties .
  • Machine learning : Train models on bioactivity data (e.g., EC₅₀ values) to prioritize synthesis targets .
  • Molecular dynamics : Simulate binding to allosteric sites (e.g., mGluR2 receptors) to optimize positive modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.